molecular formula C₁₃H₁₉NO₂ B1145661 N-Phenylglycine Isopentyl Ester CAS No. 100618-40-4

N-Phenylglycine Isopentyl Ester

Cat. No.: B1145661
CAS No.: 100618-40-4
M. Wt: 221.3
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Description

N-Phenylglycine Isopentyl Ester is a synthetic N-aryl glycine derivative of interest in chemical and pharmaceutical research. With the molecular formula C13H19NO2 and a molecular weight of 221.295 g/mol , this ester is part of a compound class known for its significant research applications. N-aryl glycines, such as the parent compound N-Phenylglycine, are recognized as precursors in the synthesis of complex molecules like indigo dye and have demonstrated various biological properties, including β3-adrenoceptor agonistic activity, which has been explored for treating conditions like frequent urination . Furthermore, N-aryl glycine derivatives have garnered considerable interest for their utility as efficient initiators in free radical photopolymerization, with applications in advanced fields such as stereolithography and the development of polymeric dental formulations . The ester moiety of this specific compound may influence its solubility and bioavailability, making it a valuable intermediate for researchers investigating the structure-activity relationships of unnatural amino acids or developing novel synthetic methodologies. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

100618-40-4

Molecular Formula

C₁₃H₁₉NO₂

Molecular Weight

221.3

Synonyms

3-Methylbutyl 2-(Phenylamino)acetate

Origin of Product

United States

Synthetic Methodologies and Innovations for N Phenylglycine Isopentyl Ester

Classical Esterification Routes for N-Phenylglycine Isopentyl Ester Synthesis

The cornerstone of this compound synthesis is the Fischer esterification reaction, a well-established method involving the condensation of a carboxylic acid and an alcohol. smolecule.commiracosta.edu

Acid-Catalyzed Esterification Approaches

The most common method for synthesizing this compound is through the direct acid-catalyzed esterification of N-phenylglycine with isopentanol. smolecule.com This reaction is typically facilitated by strong mineral acids such as concentrated sulfuric acid or sulfonic acids like p-toluenesulfonic acid. smolecule.com The mechanism involves the protonation of the carboxylic acid's carbonyl group by the acid catalyst. This activation step enhances the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack by the hydroxyl group of isopentanol. smolecule.commiracosta.edu Following the formation of a tetrahedral intermediate, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. miracosta.eduthermofisher.com

Reaction Condition Optimization in Traditional Synthesis

Optimization of traditional esterification is primarily governed by the principles of chemical equilibrium. According to Le Chatelier's principle, the reaction equilibrium can be shifted toward the product side by either using an excess of one of the reactants or by removing one of the products as it is formed. thermofisher.com In the synthesis of this compound, it is common to use an excess of isopentanol or N-phenylglycine to drive the reaction forward. thermofisher.com

Another critical aspect of optimization is the removal of water, a byproduct of the condensation. This is often achieved by performing the reaction under reflux conditions, which allows for the continuous removal of water through azeotropic distillation, thereby increasing the ester yield. smolecule.com For instance, refluxing N-phenylglycine with isopentanol in the presence of concentrated sulfuric acid for 6 to 8 hours can result in yields exceeding 80%. smolecule.com

Contemporary Green Chemistry Approaches to this compound Synthesis

In response to the growing need for sustainable chemical processes, green chemistry principles have been applied to the synthesis of this compound. These methods focus on reducing waste, minimizing energy consumption, and using less hazardous materials.

Solvent-Free and Water-Based Synthesis Protocols

Modern approaches have sought to eliminate the need for volatile organic solvents. One such innovation is microwave-assisted esterification, which can dramatically reduce reaction times. For example, using the solid acid catalyst Amberlyst-15, a 90% conversion of N-phenylglycine and isopentanol can be achieved within 90 minutes under microwave irradiation. smolecule.com

Ionic liquids, such as 1,3-dimethylimidazolium (B1194174) methanesulfonate, have also been employed as dual-purpose catalysts and solvents. smolecule.com This approach avoids volatile organic compounds and allows for easier product separation, achieving a 75% yield at 80°C. smolecule.com Furthermore, enzymatic esterification in supercritical carbon dioxide (scCO₂) represents a completely solvent-free system. smolecule.com Research into ester condensations under aqueous conditions has also shown promise, with catalysts like N,N-diarylammonium pyrosulfate demonstrating effectiveness, although this requires careful catalyst design to prevent deactivation by water. nii.ac.jp

Chemoenzymatic and Biocatalytic Pathways

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Enzymes, particularly lipases, have been successfully used to catalyze the esterification of N-phenylglycine. smolecule.com For instance, Rhizopus lipase (B570770) has been used in solvent-free systems like supercritical carbon dioxide. smolecule.com

These enzymatic methods can also offer high stereoselectivity. Immobilized lipases, such as Pseudomonas lipase (Amano PS), can be used for the kinetic resolution of racemic amino acid esters. smolecule.com In this process, the enzyme preferentially hydrolyzes one enantiomer, leaving the desired this compound enantiomer with a high enantiomeric excess (ee). smolecule.com Studies have shown this method can achieve an 88% ee at 40°C in a phosphate (B84403) buffer (pH 7.5). smolecule.com

Advanced Catalytic Systems in this compound Preparation

The development of advanced catalysts has been pivotal in improving the efficiency and selectivity of this compound synthesis. These systems often provide advantages such as easier separation, reusability, and higher activity under milder conditions.

Heterogeneous catalysts, like the Amberlyst-15 resin used in microwave-assisted synthesis, are advantageous because they can be easily filtered out of the reaction mixture, simplifying purification and allowing for catalyst recycling. smolecule.com Immobilized enzymes, as discussed in the biocatalytic section, are another form of advanced heterogeneous catalysis that combines high selectivity with operational stability and reusability. smolecule.com

Transition metal complexes represent another frontier. For example, a μ-oxo-tetranuclear zinc cluster has been shown to be a highly effective catalyst for the transesterification of methyl esters with isopentanol, achieving quantitative conversion in just 3 hours at 60°C. smolecule.com The Lewis acidic sites within the zinc cluster activate the carbonyl group, while its unique structure stabilizes the transition state, leading to enhanced reactivity and control. smolecule.com

Data Tables

Table 1: Comparison of Synthetic Methodologies for this compound

Method Catalyst Reaction Conditions Yield/Conversion Reaction Time Key Features
Classical Acid-Catalyzed Sulfuric AcidReflux>80%6-8 hoursWell-established, uses strong acids. smolecule.com
Microwave-Assisted Amberlyst-15300 W Microwave90%90 minutesRapid, uses a solid acid catalyst. smolecule.com
Ionic Liquid 1,3-dimethylimidazolium methanesulfonate80°C75%Not specifiedEliminates volatile organic solvents. smolecule.com
Enzymatic (Immobilized) Pseudomonas Lipase40°C, pH 7.5 Buffer88% eeNot specifiedHigh enantioselectivity. smolecule.com

Table 2: Advanced Catalytic Systems in this compound Preparation

Catalyst Type Specific Catalyst Example Reaction Type Key Findings & Advantages
Solid Acid Resin Amberlyst-15EsterificationEnables rapid, microwave-assisted synthesis; easily separable and reusable. smolecule.com
Immobilized Enzyme Pseudomonas Lipase (Amano PS)Kinetic ResolutionProvides high enantiomeric excess (88% ee); heterogeneous catalyst. smolecule.com
Transition Metal Complex μ-oxo-tetranuclear zinc clusterTransesterificationQuantitative conversion in 3 hours at 60°C; high efficiency via Lewis acid activation. smolecule.com

Transition Metal Catalysis

The formation of the N-aryl bond in N-phenylglycine derivatives is a key synthetic step that has been effectively addressed through transition metal catalysis. Various metals, including copper and palladium, have been employed to facilitate the coupling of an amine with an aryl group.

One of the foundational methods in this area is the copper-catalyzed N-arylation of amino acids and their esters, often referred to as an Ullmann-type condensation. Research has demonstrated that the coupling of optically pure α-amino acids with aryl halides can proceed with retention of configuration under the catalysis of copper(I) iodide (CuI). acs.org A notable aspect of this method is its ability to proceed at much lower temperatures than traditional Ullmann condensations, even with electron-rich aryl halides, suggesting an accelerating effect induced by the α-amino acid structure. acs.org The efficiency of this coupling can be influenced by the nature of the amino acid, with those bearing larger hydrophobic groups generally providing higher yields. acs.org

Palladium catalysis has also been instrumental in the synthesis of N-phenylglycine derivatives. For instance, a method for preparing N-substituted-phenyl glycine (B1666218) involves the reductive amination of glyoxylic acid with a substituted aniline (B41778) in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This process first forms an imine intermediate, which is then reduced in situ to yield the desired N-aryl glycine. google.com

While transition metals offer powerful tools for N-arylation, efforts have also been made to develop metal-free alternatives to circumvent issues related to metal contamination and cost. One such approach utilizes diaryliodonium salts for the N-arylation of amino acid esters. nih.gov This method avoids transition metals entirely and has been shown to be effective for a range of aryl groups, including those that are electron-rich, electron-deficient, or sterically hindered, all while preserving the enantiomeric excess of the starting amino acid ester. nih.gov

The table below summarizes representative catalyst systems used in the synthesis of N-aryl glycine derivatives.

Catalyst SystemSubstratesProductKey Features
CuIα-amino acids, Aryl halidesN-aryl-α-amino acidsRetention of stereochemistry; Lower reaction temperatures than traditional Ullmann reactions. acs.org
Pd/C / H₂Substituted aniline, Glyoxylic acidN-substituted-phenyl glycineOne-pot condensation and reduction; Suitable for industrial production. google.com
Cu(OTf)₂N-aryl glycine esters, Acylated aminesCoupled productsVisible-light promoted cross-dehydrogenative coupling. nih.gov
Diaryliodonium SaltsAmino acid esters, Unsymmetrical diaryliodonium saltsN-arylated amino acid estersTransition-metal-free; High chemoselectivity and yields; Retained enantiomeric excess. nih.gov

This table presents a selection of catalytic methods for N-aryl glycine synthesis. The specific synthesis of the isopentyl ester would involve using the corresponding isopentyl ester of glycine or a subsequent transesterification step.

Enzyme-Mediated Synthesis of N-Phenylglycine Derivatives

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases and nitrilases, have been successfully applied to the synthesis and resolution of N-phenylglycine and its derivatives. frontiersin.orgresearchgate.net These enzymatic methods are prized for their high enantioselectivity and ability to operate under mild reaction conditions. nih.govnih.gov

Lipases (EC 3.1.1.3) are widely used for esterification, transesterification, and aminolysis reactions. scielo.br In the context of this compound, a lipase could catalyze the direct esterification of N-phenylglycine with isopentyl alcohol or the transesterification of a simpler N-phenylglycine ester (like the methyl or ethyl ester) with isopentyl alcohol. The selectivity of lipases is a key advantage; for instance, lipase B from Candida antarctica (often immobilized as Novozym 435) is known for its broad substrate scope and high efficiency in organic solvents. researchgate.netnih.gov Research on the lipase-catalyzed synthesis of various esters has shown that reaction parameters such as the solvent, water activity, and temperature are crucial for optimizing yield and reaction rate. nih.govscielo.br

Nitrilases have been employed in the synthesis of chiral N-phenylglycine through the enantioselective hydrolysis of α-aminonitriles, a key intermediate in the Strecker synthesis of amino acids. frontiersin.org A chemoenzymatic approach can combine the Strecker synthesis (reacting benzaldehyde, a cyanide source, and an amine) to form a racemic α-aminonitrile, which is then resolved by a nitrilase that selectively hydrolyzes one enantiomer to the corresponding amino acid, leaving the other enantiomer as the unreacted nitrile. frontiersin.org

Another enzymatic strategy involves the resolution of racemic N-acyl-DL-phenylglycine esters. In this process, an enzyme, such as α-chymotrypsin or a protease immobilized on a solid support, selectively hydrolyzes the L-enantiomer of the ester to the corresponding N-acyl-L-phenylglycine, leaving the N-acyl-D-phenylglycine ester unreacted. google.com The two diastereomeric products can then be separated, and the desired enantiomer of phenylglycine can be obtained after deacylation. google.com This method benefits from the high selectivity of the enzyme and the stability of the substrate under the mild reaction conditions (typically pH 6-8 and 20-40°C). google.com

The table below highlights different enzymatic approaches for producing phenylglycine derivatives.

Enzyme TypeReactionSubstrate(s)Product(s)Key Features
LipaseEsterification / TransesterificationN-phenylglycine + Alcohol / N-phenylglycine ester + AlcoholN-phenylglycine esterMild conditions; High selectivity; Green solvent compatibility. researchgate.netscielo.br
NitrilaseDynamic Kinetic Resolutionα-aminonitrile(R)- or (S)-phenylglycineHigh enantioselectivity; Can achieve high yields of a single enantiomer. frontiersin.org
Protease (e.g., α-chymotrypsin)Stereoselective HydrolysisN-acyl-DL-phenylglycine esterN-acyl-L-phenylglycine + N-acyl-D-phenylglycine esterEnzymatic resolution of racemates; Immobilized enzymes allow for easier separation and reuse. google.com

This table illustrates enzymatic strategies applicable to the synthesis of chiral phenylglycine and its esters. The synthesis of the isopentyl ester would involve selecting the appropriate alcohol and lipase.

Scalability and Efficiency Considerations in this compound Synthesis Research

The transition from a laboratory-scale reaction to an industrial process hinges on scalability and efficiency. For the synthesis of this compound, this involves evaluating factors such as reaction time, product yield, catalyst/enzyme stability and reusability, and the environmental impact of the process.

In transition metal-catalyzed syntheses, efficiency is often measured by the turnover number (TON) and turnover frequency (TOF) of the catalyst. High yields require efficient catalysts that can be used at low loadings (e.g., in the mol% range). google.com However, the cost of noble metal catalysts like palladium and the need to remove residual metal from the final product to meet regulatory standards (especially for pharmaceutical applications) are significant considerations for scalability. nih.gov This drives research towards using more abundant and less toxic metals like copper or developing metal-free alternatives. acs.orgnih.gov The synthesis of N-phenylglycine from aniline and monochloroacetic acid, a traditional route for large-scale production for applications like indigo (B80030) dye, highlights the industrial demand but also the safety and environmental concerns associated with certain reagents, pushing for newer, greener routes. google.com

Enzyme-mediated processes are often considered highly scalable and efficient due to their specificity, which reduces the formation of by-products and simplifies purification. scielo.br The use of immobilized enzymes is a key strategy for improving the economics of biocatalytic processes. google.com Immobilization allows for easy separation of the biocatalyst from the reaction mixture, enabling its reuse over multiple cycles and facilitating continuous flow processes, which are highly desirable for industrial production. nih.gov For example, the enzymatic resolution of N-acyl-DL-phenylglycine esters on carrier-bonded enzymes allows for processing at substantially higher concentrations compared to using free enzymes. google.com Furthermore, whole-cell biocatalysis, where metabolic pathways in microorganisms like E. coli are engineered to produce a target molecule like L-phenylglycine, offers a route for sustainable production from simple feedstocks. nih.gov The efficiency of such systems is often measured by the product titer (e.g., in g/L), and can be enhanced by strategies like enzyme colocalization to improve metabolic flux. nih.gov

Ultimately, the choice of a synthetic route for large-scale production of this compound would involve a trade-off between the high throughput and broad applicability of some transition metal-catalyzed reactions and the high selectivity and favorable environmental profile of enzymatic methods.

Computational Chemistry and Theoretical Modeling of N Phenylglycine Isopentyl Ester

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic and structural properties of N-Phenylglycine Isopentyl Ester. DFT methods offer a favorable balance between computational cost and accuracy for molecules of this size.

The electronic structure of this compound is characterized by the interplay between the phenyl ring, the amino group, and the ester functionality. Molecular orbital analysis, a key output of DFT calculations, helps in understanding this interplay. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity and electronic properties.

For analogous compounds, the HOMO is typically localized on the N-phenylamino moiety, which is electron-rich, while the LUMO is often distributed over the carbonyl group of the ester and the phenyl ring, indicating these as potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical stability and reactivity of the molecule. A larger gap implies higher stability and lower reactivity. Theoretical studies on related oligomers have shown that the HOMO-LUMO gap can be tailored by chemical modifications, a principle that also applies to this compound. nih.gov

A hypothetical molecular orbital analysis for this compound would likely reveal the following characteristics, based on data from its constituent parts and smaller esters like the ethyl ester.

Molecular OrbitalProbable LocalizationImplication
HOMOPhenyl ring and nitrogen atomPrimary site for electrophilic attack
LUMOCarbonyl carbon of the esterPrimary site for nucleophilic attack
HOMO-LUMO Gap~4-6 eV (estimated)Indicator of chemical stability

Note: The data in this table is hypothetical and based on theoretical principles and data from analogous compounds, as direct computational studies on this compound are not widely available.

The isopentyl group introduces significant conformational flexibility to the this compound molecule. Conformational analysis is therefore crucial to identify the most stable three-dimensional structures (conformers) and to understand the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation.

The potential energy surface of this compound would be complex, with multiple local minima corresponding to different stable conformers. The global minimum would represent the most populated conformation at equilibrium. The relative energies of these conformers are important for understanding how the molecule might interact with biological targets, as different conformations can present different pharmacophoric features.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While specific MD simulation studies on this compound are not readily found in the literature, the methodology is highly applicable. MD simulations would provide a time-resolved picture of the molecule's dynamic behavior in various environments, such as in a solvent or interacting with a biological macromolecule.

For instance, MD simulations could be used to study the solvation of this compound, revealing how solvent molecules arrange around it and influence its conformational preferences. In a biological context, MD simulations could model the interaction of the ester with a receptor or enzyme, providing insights into the binding process and the stability of the complex. Studies on similar molecules, such as derivatives of phenylglycine used in chiral stationary phases, have successfully employed MD simulations to understand their interactions with solvents. mdpi.com

In Silico Prediction of Reactivity and Reaction Pathways

Computational methods can predict the reactivity of this compound and the most likely pathways for its chemical reactions. The electronic structure data from DFT calculations can be used to generate reactivity descriptors, such as electrostatic potential maps and Fukui functions. These descriptors highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

For this compound, the nitrogen atom is expected to be a primary nucleophilic site, while the carbonyl carbon of the ester is a primary electrophilic site. This suggests that the molecule would be susceptible to reactions such as hydrolysis (cleavage of the ester bond) and reactions at the amino group. The general reactivity of amino acids, including nucleophilic substitution at the carbonyl carbon, is a well-established principle that would apply here. youtube.com

Theoretical Structure-Activity Relationship (SAR) and Ligand Efficiency Studies

Structure-Activity Relationship (SAR) studies aim to correlate the structural features of a molecule with its biological activity. While experimental SAR data for this compound is limited, theoretical SAR studies can be performed in silico. This involves generating a set of virtual derivatives of the molecule by modifying specific structural components (e.g., changing the ester group, substituting the phenyl ring) and then calculating various physicochemical and electronic properties for each derivative.

These calculated properties, or descriptors, can then be used to build a quantitative structure-activity relationship (QSAR) model if experimental activity data is available for a training set of compounds. Such models can predict the activity of new, unsynthesized derivatives. Ligand efficiency metrics, which relate the binding affinity of a ligand to its size, can also be calculated to guide the optimization of lead compounds. The principles of SAR and QSAR have been applied to various classes of compounds, including those with some structural similarity to this compound. nih.govnih.gov

Computational Tools for Understanding this compound Derivatives

A variety of computational software packages are available to perform the theoretical studies described above. These tools are essential for modern chemical research and drug discovery.

Computational TaskCommonly Used Software
Quantum Chemical Calculations (DFT)Gaussian, ORCA, Q-Chem
Molecular Dynamics (MD) SimulationsGROMACS, AMBER, NAMD
QSAR and Molecular ModelingSchrödinger Suite, MOE (Molecular Operating Environment)
Data Visualization and AnalysisVMD, PyMOL, Chemcraft

These software packages enable researchers to build molecular models, perform complex calculations, and visualize the results, thereby providing a deep understanding of the chemical and physical properties of molecules like this compound and its derivatives. For instance, studies on N-phenylacetamide-2-oxoindole benzenesulfonamide (B165840) conjugates have utilized molecular docking to understand binding conformations. nih.gov

Reactivity and Derivatization Pathways of N Phenylglycine Isopentyl Ester

Ester Hydrolysis and Transesterification Mechanisms

The isopentyl ester group is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification, which can be promoted under acidic, basic, or enzymatic conditions.

Acid- and Base-Catalyzed Hydrolysis

The hydrolysis of N-phenylglycine isopentyl ester to N-phenylglycine and isopentyl alcohol is a fundamental reaction that can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction mechanism is the reverse of the Fischer esterification. ucalgary.ca The process begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. ucalgary.cayoutube.com Subsequent proton transfers facilitate the elimination of isopentyl alcohol as the leaving group, and deprotonation of the newly formed carbonyl yields the carboxylic acid, N-phenylglycine. youtube.com This entire process is reversible, and driving the reaction to completion often requires a large excess of water. chemistrysteps.com

Enzymatic Transesterification and Stereoselectivity

Enzymatic catalysis, particularly with lipases, offers a mild and selective method for the transesterification of amino acid esters. nih.govmdpi.com Transesterification involves the substitution of the isopentyl alcohol moiety with another alcohol. This process is highly valuable for modifying the ester group under conditions that preserve other sensitive functional groups within the molecule.

Lipases can selectively catalyze the hydrolysis or transesterification of L-amino acid esters from a racemic mixture, providing a method for kinetic resolution. nih.gov This stereoselectivity is a key advantage of enzymatic methods. For instance, lipases from Pseudomonas and Rhizopus have demonstrated the ability to selectively hydrolyze L-amino acid esters with high reactivity. nih.gov The reaction typically proceeds through a Ping-Pong Bi-Bi mechanism, where the enzyme forms an acyl-enzyme intermediate before reacting with the incoming nucleophile (alcohol for transesterification or water for hydrolysis). mdpi.com The choice of solvent can influence whether the reaction favors hydrolysis or transesterification, with non-aqueous organic solvents promoting the latter. mdpi.com

Table 1: Comparison of Hydrolysis Methods for this compound
FeatureAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)Enzymatic Hydrolysis/Transesterification
Catalyst Strong acid (e.g., H₂SO₄)Strong base (e.g., NaOH)Enzyme (e.g., Lipase)
Reversibility ReversibleIrreversibleGenerally reversible; can be controlled
Key Intermediate Protonated tetrahedral intermediateTetrahedral intermediateAcyl-enzyme intermediate
Final Product (Acid/Base) N-PhenylglycineN-Phenylglycine carboxylate saltN-Phenylglycine or new ester
Stereoselectivity NoneNoneHigh (can resolve racemates)
Reaction Conditions Often requires heat and excess waterOften requires heatTypically mild (room temperature)

Reactions at the Amine Nitrogen and Phenyl Moiety

The secondary amine and the aromatic phenyl ring are key sites for derivatization, allowing for the introduction of a wide array of functional groups.

N-Alkylation and N-Acylation Reactions

The lone pair of electrons on the secondary amine nitrogen makes it nucleophilic, enabling it to participate in alkylation and acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. Traditional methods often use alkyl halides, but these can suffer from poor selectivity. nih.gov More modern and atom-economical approaches, such as the "borrowing hydrogen" methodology, use alcohols as alkylating agents in the presence of a metal catalyst. This method allows for the direct N-alkylation of amino acid esters with high retention of stereochemistry. nih.gov

N-Acylation: The amine can be readily acylated using acyl chlorides or anhydrides to form N-acyl-N-phenylglycine esters. This reaction is fundamental in peptide synthesis and for introducing various protecting groups. For example, N-acetyl-α-phenylglycine can be synthesized via an amide carbonylation reaction using benzaldehyde, acetamide, and carbon monoxide with a palladium catalyst. google.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The substituent already present on a benzene (B151609) ring dictates the position of subsequent electrophilic attacks. The anilinoacetate group (-NHCH₂COOR) on N-phenylglycine is an activating, ortho-, para-directing group. ulethbridge.caorganicchemistrytutor.comwikipedia.org The nitrogen atom's lone pair can donate electron density into the phenyl ring through resonance, increasing the nucleophilicity of the ring, particularly at the ortho and para positions. organicchemistrytutor.com This makes the molecule more reactive towards electrophiles than benzene itself. chemistrytalk.org

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group, primarily at the para position due to sterics.

Halogenation: Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom onto the ring, again favoring the ortho and para positions.

Friedel-Crafts Alkylation/Acylation: These reactions introduce alkyl or acyl groups onto the ring, though the presence of the activating amino group can sometimes lead to complications like over-alkylation or catalyst coordination.

Table 2: Directing Effects of the Anilinoacetate Group in Electrophilic Aromatic Substitution
PropertyDescription
Activating/Deactivating Activating
Directing Influence Ortho, Para-directing
Mechanism of Influence The nitrogen lone pair donates electron density to the ring via resonance (+M effect), stabilizing the carbocation intermediate (arenium ion) formed during ortho and para attack.
Predicted Major Product The para-substituted product is typically favored over the ortho product due to reduced steric hindrance.

Reactivity of the α-Carbon

The α-carbon, located between the nitrogen and the carbonyl group, possesses acidic protons that can be removed by a strong base to form an enolate or a related carbanionic species. msu.eduubc.ca While the pKa of the α-proton of an ester (around 25) is higher than that of a ketone (around 20), enolate formation is still achievable with strong, non-nucleophilic bases like lithium diisopropylamide (LDA). youtube.combham.ac.uk

Once formed, this enolate is a potent nucleophile and can react with various electrophiles, enabling C-C bond formation at the α-position:

Alkylation: The enolate can undergo SN2 reactions with alkyl halides to introduce new alkyl side chains. ucsb.edu This is a powerful method for synthesizing unnatural α-amino acids. organic-chemistry.org

Aldol-type Reactions: The enolate can add to aldehydes or ketones.

Cross-Dehydrogenative Coupling (CDC): Modern methods allow for the oxidative functionalization of the α-C-H bond without pre-formation of an enolate. Visible-light-driven photoredox catalysis, for example, can generate an iminium intermediate from N-arylglycine esters, which then reacts with various nucleophiles. nih.govmdpi.com This approach has been used for α-alkylation and α-arylation of glycine (B1666218) derivatives. organic-chemistry.orgmdpi.com

The ability to functionalize the α-carbon is crucial for creating diverse libraries of non-proteinogenic amino acids from a common N-phenylglycine ester scaffold. nih.gov

Racemization Studies at the Chiral Center

The chiral center at the α-carbon of N-phenylglycine and its esters is known to be susceptible to racemization, particularly under basic conditions. rsc.orgluxembourg-bio.com Phenylglycine derivatives are significantly more prone to racemization at the α-position compared to many other α-amino acids. rsc.org This increased susceptibility is attributed to the stability of the intermediate carbanion, which is delocalized into the adjacent phenyl ring. rsc.org

The proposed mechanism for base-catalyzed racemization involves the deprotonation of the α-carbon to form a planar enolate intermediate. Subsequent reprotonation can occur from either face, leading to a loss of stereochemical integrity. rsc.org The rate of racemization is influenced by several factors, including the strength of the base, the solvent, and the nature of the substituents on the phenyl ring. Electron-withdrawing groups on the phenyl ring can further stabilize the carbanion, thereby increasing the rate of racemization, while electron-donating groups can have the opposite effect. rsc.org

In the context of peptide synthesis, the base-catalyzed coupling step of N-protected phenylglycine is a critical point where racemization can occur. luxembourg-bio.com Studies on Fmoc-protected phenylglycine in solid-phase peptide synthesis have shown that the choice of coupling reagents and bases can significantly impact the degree of epimerization. luxembourg-bio.comsemanticscholar.org For instance, the use of stronger, non-nucleophilic bases in conjunction with certain activators can minimize racemization. luxembourg-bio.com

Factors Influencing Racemization of Phenylglycine Derivatives
FactorInfluence on Racemization RateRationale
Base StrengthStronger bases increase the rate.Facilitates the deprotonation of the α-carbon to form the enolate intermediate.
Phenyl Ring SubstituentsElectron-withdrawing groups increase the rate; electron-donating groups decrease it.Affects the stability of the intermediate carbanion through inductive and resonance effects. rsc.org
Coupling Reagents in Peptide SynthesisCertain combinations of activators and bases can minimize racemization.Influences the rate of the desired coupling reaction versus the competing racemization pathway. luxembourg-bio.com

Functionalization of the Methylene (B1212753) Group

The methylene group (α-carbon) of this compound is activated by the adjacent phenyl and ester groups, making it amenable to functionalization. Deprotonation of the α-carbon with a suitable base generates a nucleophilic enolate, which can then react with various electrophiles.

One common functionalization is alkylation. The enolate of glycine esters, often stabilized by an N-protecting group such as a diphenylmethylene group, can undergo enantioselective alkylation in the presence of a chiral phase-transfer catalyst. This approach allows for the asymmetric synthesis of α-alkyl-α-amino acids. While this specific reaction has been demonstrated on a tert-butyl ester, the principle is applicable to other esters like the isopentyl ester.

Furthermore, palladium-mediated C-H functionalization has been employed for the ortho-alkoxylation and ortho-halogenation of the phenyl ring in phenylglycine derivatives, showcasing another avenue for modification, though this does not directly involve the methylene group.

This compound as a Precursor in Heterocyclic Synthesis

This compound serves as a valuable starting material for the synthesis of various nitrogen-containing heterocyclic compounds. This typically involves initial transformations of the ester and amine functionalities to facilitate cyclization reactions.

Synthesis of Sydnones and Mesoionic Compounds

This compound is a precursor for the synthesis of 3-phenylsydnone (B89390), a classic example of a mesoionic compound. neliti.comorgsyn.orgijcrt.org Mesoionic compounds are neutral, five- or six-membered heterocyclic compounds that cannot be represented by a single covalent structure and possess a dipole moment. neliti.comias.ac.in

The synthesis of 3-phenylsydnone from this compound involves a two-step process:

N-Nitrosation: The secondary amine of N-phenylglycine (obtained after hydrolysis of the isopentyl ester) is nitrosated to form N-nitroso-N-phenylglycine. This is typically achieved by reacting it with a nitrosating agent such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or isoamyl nitrite under neutral conditions. neliti.comorgsyn.org

Cyclodehydration: The resulting N-nitroso-N-phenylglycine is then cyclized by treatment with a dehydrating agent, most commonly acetic anhydride (B1165640). neliti.comorgsyn.orgijcrt.org Other reagents like trifluoroacetic anhydride, thionyl chloride, and carbonyl chloride can also be used, often leading to faster reaction times. ijcrt.org The cyclization proceeds through the formation of a mixed anhydride followed by an intramolecular cyclization to yield the 3-phenylsydnone ring. ijcrt.org

Reagents for Cyclodehydration of N-Nitroso-N-phenylglycine
Dehydrating AgentTypical Reaction ConditionsNotes
Acetic AnhydrideHeating or prolonged stirring at room temperature. orgsyn.orgThe most commonly used reagent.
Trifluoroacetic Anhydride (TFAA)Rapid reaction, often at lower temperatures. ijcrt.orgMore reactive than acetic anhydride.
Thionyl ChlorideCan be used as an alternative to anhydrides. ijcrt.org-
Carbonyl ChlorideAnother alternative dehydrating agent. ijcrt.org-

Formation of other Nitrogen-Containing Heterocycles

Beyond sydnones, this compound can be a precursor to other important nitrogen-containing heterocycles, such as quinoxalines, benzodiazepines, and hydantoins.

Quinoxalines: Quinoxaline derivatives can be synthesized through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. tsijournals.commdpi.commtieat.org N-phenylglycine derivatives can be converted into α-keto esters, which can then undergo this condensation reaction.

Benzodiazepines: 1,5-Benzodiazepines are commonly synthesized by the condensation of o-phenylenediamines with ketones. nih.govijtsrd.comresearchgate.net While not a direct route from this compound, derivatives of the amino acid can be elaborated into precursors for such cyclizations.

Hydantoins: Hydantoins (imidazolidine-2,4-diones) can be prepared from α-amino acids through the Urech hydantoin (B18101) synthesis, which involves the reaction of the amino acid with potassium cyanate (B1221674) followed by acid-catalyzed cyclization. ikm.org.my Alternatively, α-amino esters can react with isocyanates to form ureido derivatives that cyclize to hydantoins. organic-chemistry.orgnih.gov Therefore, this compound can be converted to the corresponding hydantoin derivative.

Formation of Peptide Bonds and Amino Acid Conjugates

This compound can be utilized in the formation of peptide bonds, serving as the N-terminal amino acid residue in a dipeptide or larger peptide chain. In peptide synthesis, the carboxylic acid of one amino acid is activated to react with the amine of another. As an ester, this compound already has an activated carboxyl group, making it suitable for coupling reactions.

The ester group can react directly with the free amine of another amino acid or peptide to form a new amide (peptide) bond. This reaction is often facilitated by heat or catalysis. However, as previously noted, the conditions for peptide bond formation, especially the use of base, must be carefully controlled to minimize racemization at the α-carbon of the phenylglycine moiety. luxembourg-bio.comsemanticscholar.org

In addition to forming peptide bonds with other natural or unnatural amino acids, the reactivity of this compound allows for its conjugation to other molecules to create novel chemical entities. The amine or the activated carboxyl group can be used as a handle to attach it to other molecules of interest, such as drugs, probes, or biomolecules, to modify their properties.

Mechanistic Investigations of Biological Interactions of N Phenylglycine Isopentyl Ester

Molecular Interactions with Biological Targets

Protein Binding and Conformational Changes

No studies detailing the binding of N-Phenylglycine Isopentyl Ester to specific proteins or any resulting conformational changes have been identified. Research in this area would typically involve techniques such as fluorescence spectroscopy, isothermal titration calorimetry, or X-ray crystallography to characterize the binding affinity, thermodynamics, and structural changes upon interaction.

Enzyme Inhibition Mechanisms and Kinetics

There is no available research on the inhibitory effects of this compound on any enzymes. Mechanistic studies would be required to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and to calculate kinetic parameters such as the inhibition constant (K_i).

Nucleic Acid Binding Studies

DNA/RNA Interaction Modes (e.g., Groove Binding)

No data has been published regarding the interaction of this compound with DNA or RNA. Such studies would typically employ methods like UV-Visible spectroscopy, circular dichroism, or molecular docking to investigate potential binding modes, such as intercalation or groove binding.

Influence on Nucleic Acid Structure and Function

In the absence of any binding studies, there is no information on how this compound might influence the structure or function of nucleic acids.

Cellular Uptake and Distribution Mechanisms (at a mechanistic/molecular level)

The mechanisms by which this compound may enter cells and distribute within them have not been investigated. Research in this area would involve cell-based assays to elucidate the specific pathways of uptake, such as passive diffusion, active transport, or endocytosis.

Modulation of Cellular Pathways (in vitro mechanistic studies)

In the absence of direct in vitro studies on this compound, this section explores the potential modulation of cellular pathways by examining related compounds.

Research into various N-substituted phenylglycine derivatives has revealed potential anti-inflammatory properties. A study focused on a series of N-(4-substituted phenyl)glycine derivatives indicated that these compounds could exhibit significant anti-inflammatory activity. nih.gov The design of these molecules often aims to mimic amino acids to improve their biological and physicochemical characteristics. nih.gov For instance, certain derivatives have shown notable inhibition of edema in carrageenan-induced rat paw edema assays, a common model for studying acute inflammation. nih.gov The activity of these compounds is often linked to their specific structural modifications. nih.gov

Compound DerivativeModificationAnti-inflammatory Activity (% inhibition of edema)
Chalcone (B49325) Analog Derivative 6Cyclized heterocyclic derivative51.82%
Chalcone Analog Derivative 7Cyclized heterocyclic derivative43.80%
Chalcone Analog Derivative 3Cyclized heterocyclic derivative40.39%

This table presents data for N-(4-substituted phenyl)glycine derivatives, not this compound itself, to illustrate the anti-inflammatory potential within this class of compounds. nih.gov

The antimicrobial mechanisms of this compound have not been directly elucidated. However, insights can be drawn from studies on isoamyl acetate (B1210297), which constitutes the ester portion of the molecule. Volatile isoamyl acetate has been shown to inhibit the growth of various yeasts and bacteria. nih.gov Its antimicrobial action against E. coli is thought to involve several mechanisms. Proteomic analysis of E. coli exposed to isoamyl acetate revealed changes in the expression of proteins involved in key cellular processes. nih.gov

Key Protein Expression Changes in E. coli due to Isoamyl Acetate Exposure: nih.gov

Cellular ProcessAffected Proteins
Sugar MetabolismMalE, MglB, TalB, PtsI
Tricarboxylic Acid CycleAceA, Pfl, AcnB
Protein SynthesisEF-Tu, EF-G, GlyS

Furthermore, esterase activity in E. coli can hydrolyze isoamyl acetate into acetic acid and isoamyl alcohol. nih.gov These products can subsequently damage bacterial cell membranes and inactivate membrane proteins, leading to impaired respiration. nih.gov This suggests a multi-faceted antimicrobial action that disrupts cellular metabolism and compromises cell membrane integrity. nih.gov

Structure-Activity Relationships for Biological Activity (mechanistic focus)

The structure-activity relationship (SAR) for this compound can be dissected by considering the contributions of the N-phenylglycine core and the isopentyl ester side chain, based on studies of related molecules.

For N-phenylglycine derivatives, SAR studies have often focused on their interaction with receptors such as metabotropic glutamate (B1630785) receptors (mGluRs). nih.gov Modifications to the phenyl ring and the glycine (B1666218) backbone can significantly alter the potency and selectivity of these compounds for different mGluR subtypes. nih.gov For example, the introduction of substituents on the phenyl ring can influence antagonist activity at these receptors. nih.gov

In the context of anti-inflammatory activity, the nature of the substitution on the phenyl ring of N-phenylglycine derivatives is critical. A study on N-(4-acetylphenyl)glycine derivatives that were further modified into chalcones and other heterocyclic structures demonstrated that these modifications were key to their anti-inflammatory effects. nih.gov The chalcone derivatives, for instance, showed higher activity than thiosemicarbazone derivatives, highlighting the importance of the specific chemical scaffold attached to the N-phenylglycine core. nih.gov

Advanced Analytical Research Techniques for N Phenylglycine Isopentyl Ester

Chromatographic Method Development for Research Applications

Chromatographic techniques are central to the separation, identification, and quantification of N-Phenylglycine isopentyl ester from various matrices. The development of specific methods using High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC) is critical for research applications.

HPLC is a premier technique for the analysis of non-volatile and thermally labile compounds like this compound. Method optimization is key to achieving the desired selectivity, efficiency, and resolution. While a specific method for this compound is not widely published, methods for the parent compound, Phenylglycine, and related structures provide a strong foundation for development. mtc-usa.comnih.gov

For instance, a reverse-phase HPLC (RP-HPLC) method can be developed. The optimization would involve a systematic evaluation of column chemistry, mobile phase composition, and detector wavelength. A C18 column is often a suitable starting point due to its versatility. mtc-usa.com The mobile phase would likely consist of an aqueous component (like water with a formic acid modifier to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mtc-usa.com A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for eluting the ester and separating it from more polar or less polar impurities. UV detection at a wavelength around 254 nm is typically appropriate for the phenyl group in the molecule. mtc-usa.com

A proposed starting point for an isocratic RP-HPLC method, inspired by the analysis of related N-phenyl amides, could be established for routine analysis and reaction monitoring. researchgate.net

Table 1: Proposed Initial HPLC Parameters for this compound Analysis

Parameter Suggested Condition Rationale
Column C18, 4.6 x 150 mm, 5 µm Provides good retention and resolution for aromatic compounds.
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid Balances elution strength and peak shape. Formic acid aids in protonating the analyte for better retention in reverse-phase. mtc-usa.com
Flow Rate 1.0 mL/min Standard flow rate for analytical scale columns. mtc-usa.com
Detection UV at 254 nm The phenyl ring provides strong absorbance at this wavelength. mtc-usa.com
Injection Volume 10 µL A typical volume for analytical HPLC.

| Column Temperature | 30 °C | Ensures reproducible retention times by controlling viscosity and mass transfer kinetics. |

This table presents a hypothetical starting point for method development based on established methods for structurally similar compounds.

While this compound itself may have limited volatility, GC analysis can be employed, particularly after derivatization. Derivatization to a more volatile and thermally stable form, such as by silylation of the N-H group, can make the compound amenable to GC analysis.

The primary application of GC in this context would be to analyze for volatile impurities or by-products from the synthesis process, such as residual isopentyl alcohol. For the analysis of the ester itself, a high-temperature capillary column with a polar stationary phase would be necessary to achieve sufficient resolution and prevent peak tailing. The injector and detector temperatures must be carefully optimized to ensure efficient transfer of the analyte onto the column without thermal degradation.

HPTLC offers a rapid and cost-effective method for both qualitative and quantitative analysis of this compound. It can be used as a screening tool to monitor the progress of a chemical reaction or to quickly assess the purity of a sample. Evidence from the use of thin-layer chromatography for Phenylglycine suggests its applicability to its derivatives. nih.gov

For quantitative analysis, a sample is applied as a narrow band onto a high-performance silica (B1680970) gel plate. After development in a suitable mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), the plate is dried, and the analyte bands are quantified using a densitometer by measuring their absorbance or fluorescence.

Table 2: Potential HPTLC Method Parameters

Parameter Suggested Condition
Stationary Phase HPTLC silica gel 60 F₂₅₄ plates
Sample Application Bandwise application using an automated applicator
Mobile Phase Toluene:Ethyl Acetate (B1210297):Formic Acid (5:4:1, v/v/v)
Development In a twin-trough chamber with chamber saturation

| Detection | Densitometric scanning at 254 nm |

This table outlines a conceptual HPTLC method that would require empirical optimization.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, are indispensable for analyzing complex mixtures and identifying unknown compounds at trace levels.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and selectivity, making it the gold standard for trace-level quantification and structural elucidation. This technique is particularly valuable for identifying potential metabolites of this compound in biological matrices. A method developed for analyzing similar amino acid derivatives like phenylalanine and tyrosine can be adapted. nih.gov

In an LC-MS/MS workflow, the ester is first separated by HPLC and then introduced into the mass spectrometer. The precursor ion corresponding to the protonated molecule [M+H]⁺ of this compound would be selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions analyzed in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific and sensitive quantification.

Table 3: Illustrative LC-MS/MS Parameters for Trace Analysis

Parameter Suggested Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion [M+H]⁺ To be determined (Calculated m/z for C₁₃H₁₉NO₂)
Product Ions To be determined empirically via fragmentation studies
Collision Gas Argon

| Collision Energy | To be optimized for characteristic fragment ions |

This table provides a framework for developing a specific LC-MS/MS method.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov In the context of this compound, GC-MS is ideal for identifying volatile impurities, residual solvents, or side products from its synthesis. mdpi.com For example, it could detect and quantify unreacted starting materials or by-products like isoamyl acetate. mdpi.com

The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification of the compound by comparison to spectral libraries. researchgate.net

Table 4: General GC-MS Parameters for Volatile Impurity Profiling

Parameter Suggested Condition
GC Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
Injector Temperature 250 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40-500 |

This table describes a standard GC-MS method suitable for general volatile analysis, which can be tailored as needed.

Chiral Separation Methodologies

The stereochemistry of this compound is a critical determinant of its properties and potential applications. As a chiral molecule, it exists as a pair of enantiomers which are non-superimposable mirror images. The separation of these enantiomers from a racemic mixture is essential for studying the specific effects of each isomer. This process, known as chiral resolution, can be accomplished through various advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the enantiomeric separation of chiral compounds like this compound. The key to this separation lies in the use of a Chiral Stationary Phase (CSP). The fundamental principle of chiral HPLC is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector, which is immobilized on the stationary phase support (typically silica gel). nih.gov The differing stability of these temporary diastereomeric complexes leads to different retention times on the column, allowing for their separation. nih.gov

For amino acid esters, several classes of CSPs have proven effective:

Polysaccharide-based CSPs: These are among the most widely used CSPs. Derivatives of cellulose (B213188) and amylose (B160209), such as amylose tris(3,5-dimethylphenylcarbamate), are coated or covalently bonded to a silica support. yakhak.org Chiral recognition on these phases is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the carbamate (B1207046) groups of the polysaccharide. yakhak.org For α-amino acid esters, the presence of the carbonyl group can facilitate hydrogen bonding interactions, leading to effective chiral recognition. yakhak.org

Crown Ether-based CSPs: Chiral crown ethers are particularly effective for the separation of primary amino compounds, including amino acid esters. nih.gov Chiral recognition occurs via the complexation of the protonated primary amino group of the analyte within the chiral cavity of the crown ether. The separation of phenylglycine enantiomers has been demonstrated using crown ether-based CSPs. researchgate.net

Ligand Exchange CSPs: This technique involves a CSP that has a chiral ligand (often an L- or D-amino acid) complexed with a metal ion, such as copper(II). Enantiomeric separation is achieved through the formation of mixed-ligand diastereomeric complexes with the analyte. By simply switching from a column with an L-amino acid selector to one with a D-amino acid selector, the elution order of the enantiomers can be reversed, which is advantageous for trace analysis. chromatographytoday.com

To enhance separation and detection, this compound may be derivatized prior to analysis. For instance, derivatization with benzophenone (B1666685) imine creates a derivative that can be readily separated on polysaccharide-based CSPs. nih.gov

Table 1: Examples of Chiral Stationary Phases Used for Amino Acid Ester Separation This table is representative of separations for analogous compounds, illustrating typical performance.

Chiral Stationary Phase (CSP)Analyte TypeSeparation Factor (α)Resolution (Rₛ)Reference
Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate))NBD-derivatized α-amino acid ethyl esters>1.2>2.0 yakhak.org
Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate))NBD-derivatized α-amino acid ethyl esters>1.15>1.8 yakhak.org
Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate))Benzophenone imine derivatives of α-amino acid esters1.3 - 2.5>1.5 nih.gov
Crownpak CR-I(+) (Crown ether)Underivatized α-amino acidsVaries>1.5 nih.gov

A classical yet highly effective method for resolving racemates is through diastereomeric salt formation. kesselssa.com This technique is based on the reaction of a racemic mixture, such as (±)-N-Phenylglycine Isopentyl Ester, with a single enantiomer of a chiral resolving agent. This reaction creates a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for optical rotation), diastereomers have different physical properties, most notably different solubilities.

The process typically involves the following steps:

A racemic mixture of the ester is dissolved in a suitable solvent.

An equimolar amount of a chiral resolving agent, such as (+)-tartaric acid or (1S)-(+)-camphor-10-sulfonic acid, is added to the solution. rsc.orgrsc.org

Due to the difference in solubility, one of the diastereomeric salts will be less soluble in the chosen solvent system and will preferentially crystallize out of the solution. rsc.orgresearchgate.net

The crystallized diastereomeric salt is separated by filtration.

The purified diastereomeric salt is then treated with an acid or base to break the salt linkage, liberating the desired enantiomer of the ester and regenerating the resolving agent.

Research on the resolution of various esters of DL-phenylglycine has shown that (+)-tartaric acid is an effective resolving agent. The D-ester hydrogen (+)-tartrate salts tend to be less soluble and crystallize from aqueous alcohol solutions, allowing for their isolation. rsc.org The success of this method hinges on the significant difference in the crystal lattice energies and solvation energies of the two diastereomeric salts, which manifests as a large difference in solubility. rsc.orgresearchgate.net

Table 2: Resolution of DL-Phenylglycine Esters via Diastereomeric Salt Formation with (+)-Tartaric Acid

Ester of DL-PhenylglycineResolving AgentIsolated SaltYield*Reference
Methyl Ester(+)-Tartaric AcidD-ester hydrogen (+)-tartrateup to 84% rsc.org
Ethyl Ester(+)-Tartaric AcidD-ester hydrogen (+)-tartrateup to 78% rsc.org
Isopropyl Ester(+)-Tartaric AcidD-ester hydrogen (+)-tartrateup to 70% rsc.org

Yield based on the D-content of the starting racemic ester.

Validation of Analytical Methods in Academic Research

The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. wjarr.comresearchgate.net In academic research concerning this compound, method validation is crucial to ensure that the data generated from quantitative analyses (e.g., HPLC assays) are accurate, reliable, and reproducible. researchgate.net The validation process involves evaluating several key parameters, often following guidelines from the International Council for Harmonisation (ICH). researchgate.net

The primary characteristics for validating an analytical method in a research context include:

Specificity/Selectivity: This is the ability of the method to produce a response only for the analyte of interest (this compound) and to distinguish it from all other substances present in the sample matrix, such as starting materials, by-products, or degradants. researchgate.net

Linearity: Linearity demonstrates that the method's response (e.g., peak area in chromatography) is directly proportional to the concentration of the analyte over a specified range. wjarr.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the results.

Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. demarcheiso17025.com

Accuracy: Accuracy reflects the closeness of the experimental value obtained by the method to the true value. researchgate.net It is often assessed by analyzing a sample with a known concentration of the analyte (a certified standard or a sample spiked with a known amount of analyte) and calculating the percent recovery.

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the standard deviation or relative standard deviation (RSD) and is considered at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Precision within the same laboratory but with variations such as different days, different analysts, or different equipment.

Limit of Detection (LOD): This is the lowest concentration of the analyte in a sample that can be detected by the analytical method, but not necessarily quantified with an acceptable level of precision and accuracy. wjarr.com

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. wjarr.com It is the lowest concentration at which quantitative results can be reliably reported.

Robustness: Robustness is a measure of the method's ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). dcvmn.org This provides an indication of the method's reliability during normal usage.

Table 3: Key Parameters for Analytical Method Validation in Academic Research

ParameterDefinitionTypical Assessment in Academic Research
SpecificityAbility to measure the analyte unequivocally in the presence of other components.Analysis of blank, placebo, and spiked samples; peak purity analysis.
LinearityProportionality of signal to analyte concentration.Analysis of 5-6 concentrations; Correlation coefficient (r²) > 0.99.
AccuracyCloseness of the measured value to the true value.Spiked recovery experiments at 3 levels; recovery typically 98-102%.
PrecisionAgreement among repeated measurements.RSD of ≥6 replicate injections; typically <2% for repeatability.
LODLowest concentration that can be detected.Signal-to-noise ratio of ~3:1.
LOQLowest concentration that can be quantified reliably.Signal-to-noise ratio of ~10:1; demonstrated precision and accuracy.
RobustnessResistance to small, deliberate changes in method parameters.Varying parameters like mobile phase composition, pH, temperature; check for significant changes in results.

Future Research Trajectories and Synthetic Utility of N Phenylglycine Isopentyl Ester

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The traditional synthesis of N-Phenylglycine Isopentyl Ester involves the acid-catalyzed esterification of N-phenylglycine with isopentanol. smolecule.com While effective, yielding over 80% efficiency with catalysts like sulfuric acid, contemporary research is shifting towards more sustainable and innovative methods. smolecule.com These green chemistry approaches focus on reducing waste, minimizing energy consumption, and utilizing recyclable or biodegradable materials. smolecule.commdpi.com

Promising sustainable routes include:

Enzymatic Esterification: The use of lipases, such as Rhizopus lipase (B570770), in supercritical carbon dioxide (scCO₂) provides a solvent-free synthetic alternative. smolecule.com

Microwave-Assisted Synthesis: Irradiating N-phenylglycine and isopentanol with microwave energy in the presence of a solid acid catalyst like Amberlyst-15 resin can achieve a 90% conversion in just 90 minutes. smolecule.com

Ionic Liquids: Certain ionic liquids, for instance, 1,3-dimethylimidazolium (B1194174) methanesulfonate, can function as both the solvent and the catalyst, eliminating the need for volatile organic compounds and allowing for straightforward product separation. smolecule.com

Environmentally Friendly Precursors: A patented process describes an eco-friendly route to N-substituted glycine (B1666218) esters by reacting an amine with a glyoxylic acid ester half-acetal, avoiding the use of hazardous reagents like monochloroacetic acid. google.com

Table 1: Comparison of Synthetic Routes for this compound

Method Catalyst / Medium Key Conditions Reported Yield / Conversion Sustainable Advantage
Conventional Esterification Sulfuric Acid (H₂SO₄) Reflux >80% High yield but uses strong, corrosive acid. smolecule.com
Microwave-Assisted Amberlyst-15 resin 300 W, 90 minutes 90% conversion Drastically reduced reaction time and energy use. smolecule.com
Enzymatic Synthesis Rhizopus lipase Supercritical CO₂ Not specified Solvent-free process, biodegradable catalyst. smolecule.com
Ionic Liquid Method 1,3-dimethylimidazolium methanesulfonate 80°C 75% Recyclable solvent/catalyst, no volatile organic solvents. smolecule.com
Half-Acetal Route Nickel-on-support Hydrogenation (40-80 bar) Not specified Avoids hazardous starting materials like monochloroacetic acid. google.com

Design and Synthesis of Advanced this compound Analogs

The structural scaffold of this compound is a versatile template for creating advanced analogs with tailored properties. By modifying either the ester group or the N-phenyl ring, researchers can fine-tune the molecule's physicochemical characteristics, such as solubility and bioavailability, or enhance its biological activity. smolecule.com

Examples of analog design include:

Ester Chain Variation: Simple analogs like N-Phenylglycine ethyl ester represent a basic modification. nih.govsigmaaldrich.com Altering the length and branching of the alkyl ester chain can systematically impact the compound's lipophilicity and interaction with biological targets.

Aromatic Ring Substitution: Introducing substituents onto the phenyl ring creates a library of derivatives. For example, the synthesis of N-cyano phenyl glycine has been reported, which introduces a polar cyano group that can significantly alter the molecule's electronic profile and binding capabilities. googleapis.com

These modifications are crucial for structure-activity relationship (SAR) studies, which are fundamental to medicinal chemistry and the development of new agrochemicals. smolecule.com

Table 2: Selected Analogs of this compound

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Difference
This compound C₁₃H₁₉NO₂ 221.30 Parent compound with isopentyl ester. cymitquimica.com
N-Phenylglycine Ethyl Ester C₁₀H₁₃NO₂ 179.22 Shorter ethyl ester group. sigmaaldrich.com
N-cyano phenyl glycine C₉H₈N₂O₂ 176.17 Cyano-substituted phenyl ring (as the acid). googleapis.com

Application as a Chiral Building Block in Asymmetric Synthesis

Chirality is a critical feature in modern pharmaceuticals, where often only one enantiomer of a drug is active. This compound can serve as a valuable chiral building block in asymmetric synthesis. Research has demonstrated that racemic mixtures of the ester can be resolved to isolate a single enantiomer. smolecule.com

One effective method involves kinetic resolution using (+)-tartaric acid in a methanol-water solvent system. smolecule.com This process selectively crystallizes the D-enantiomer as a hemitartrate salt with a high enantiomeric excess of 94%. smolecule.com Alternatively, enzymatic resolution using immobilized lipases, such as Pseudomonas lipase (Amano PS), can preferentially hydrolyze the L-enantiomer, leaving the desired D-isopentyl ester with an 88% enantiomeric excess. smolecule.com Such enantiomerically pure esters are ideal starting materials for the late-stage diversification of drug candidates, allowing for the stereoselective synthesis of complex chiral molecules. nih.gov

Interdisciplinary Research at the Interface of Chemistry and Biology

The true potential of this compound is realized at the intersection of chemistry and biology. The N-phenylglycine scaffold is a known component of various biologically active peptide natural products. nih.gov Derivatives of this structure are reported to exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. smolecule.com The phenyl group is thought to enhance the compound's ability to interact with biological targets like enzymes and receptors. smolecule.com

Furthermore, N-phenylglycine esters are valuable intermediates in the synthesis of other commercially important compounds. google.com They can be used to produce herbicides and serve as precursors to indoxyl derivatives, which are then used to manufacture indigo (B80030) dye. google.com This demonstrates the compound's utility across different fields, from potential therapeutic applications to industrial chemical production. smolecule.comgoogle.com

Computational-Experimental Feedback Loops for Rational Design

Future advancements in the study of this compound will likely be accelerated by integrating computational chemistry with experimental work. This synergistic approach creates a feedback loop for rational design. For instance, computational modeling can predict the most efficient catalysts or reaction conditions for the sustainable synthetic routes described previously, thereby reducing the number of experiments needed.

In the context of analog design, molecular docking simulations can predict how structural modifications might affect the binding of a derivative to a specific biological target. These computational insights can guide the synthesis of a smaller, more focused library of compounds with a higher probability of success. The experimental results from testing these compounds can then be used to refine the computational models, leading to a more accurate and predictive design cycle for developing new pharmaceuticals or agrochemicals.

Q & A

Q. How can researchers validate the protective activity of N-Phenylglycine esters in biological models?

  • Answer: Glycolysis protection assays in brain homogenates, as described by Krimsky (1949), measure ester efficacy. For example, N-Phenylglycine ethyl ester showed high activity in preserving glycolysis under oxidative stress, suggesting similar protocols (e.g., substrate incubation, ATP quantification) apply to isopentyl derivatives . Activity comparisons across esters (ethyl, isopentyl) require standardized conditions to mitigate variability.

Q. Which analytical techniques are critical for characterizing this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) confirms ester formation (e.g., δ 4.1–4.3 ppm for isopentyl CH2 groups). High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and yield, calibrated against non-hydroxylated standards like N-Phenylglycine ethyl ester . Infrared (IR) spectroscopy identifies carbonyl stretches (~1740 cm⁻¹) and amine/amide bands.

Advanced Research Questions

Q. How can chemoselective reactions be designed using N-Phenylglycine esters as substrates?

  • Answer: Engineered carbene transferases or transition metal catalysts enable N-H bond-selective carbene insertion, even in the presence of unprotected O-H groups. For ethyl esters, >99.9% N-insertion ratios are achieved by optimizing substrate/diazo ratios (3:1) and reaction times . Isopentyl esters may require tailored catalysts to accommodate steric effects.

Q. What strategies elucidate the role of ester groups in enzyme-inhibitor interactions?

  • Answer: Photoaffinity labeling derivatives (e.g., DAP-BpB) incorporating phenylglycine esters can map binding sites. After photolabeling, SDS-PAGE or mass spectrometry identifies target regions (e.g., PS1 C-terminal fragment in γ-secretase). Competitive inhibition assays with structural analogs (e.g., DAPT) validate specificity .

Q. How do structural modifications (e.g., ester chain length) influence biological activity or catalytic efficiency?

  • Answer: Comparative studies using ethyl, isopentyl, and benzyl esters reveal chain-length-dependent activity. For instance, ethyl esters show higher glycolysis protection than glycine esters . Molecular docking or molecular dynamics simulations predict steric/electronic effects of isopentyl groups on substrate-enzyme interactions.

Q. How should researchers address contradictions in activity data across ester derivatives?

  • Answer: Contradictions (e.g., varying protective activity in homologs) necessitate dose-response assays, statistical validation (e.g., ANOVA), and mechanistic studies (e.g., ROS scavenging assays). Standardized protocols (NIH guidelines) ensure reproducibility .

Methodological Notes

  • Synthesis Optimization: Use anhydrous conditions and inert atmospheres to prevent ester hydrolysis.
  • Activity Assays: Include positive controls (e.g., glutathione) and negative controls (amide derivatives) .
  • Data Analysis: Employ external calibration curves (e.g., N-Phenylglycine ethyl ester for HPLC) to minimize matrix effects .

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